molecular formula C15H20O3 B8261871 (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No.: B8261871
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-UDRCNDPASA-N
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Description

The compound (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic molecule known for its unique structural features and significant biological activities. This compound belongs to the class of sesquiterpene lactones, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methylidene groups.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions in reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one exhibits significant anti-inflammatory and anticancer properties. It is often investigated for its ability to inhibit various cellular pathways involved in inflammation and tumor growth.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anticancer activities make it a candidate for drug development, particularly in the treatment of chronic inflammatory diseases and cancers.

Industry

Industrially, this compound can be used in the formulation of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves the inhibition of key enzymes and signaling pathways. It targets molecular pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation. By inhibiting these pathways, the compound can reduce inflammation and inhibit cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Costunolide: Another sesquiterpene lactone with similar anti-inflammatory and anticancer properties.

    Parthenolide: Known for its anti-inflammatory and anticancer activities, often compared with .

    Artemisinin: A sesquiterpene lactone with potent antimalarial activity, structurally different but functionally similar in some biological activities.

Uniqueness

(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one: is unique due to its specific structural features, such as the presence of a hydroxy group and a methylidene group, which contribute to its distinct biological activities. Its ability to modulate multiple cellular pathways makes it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-UDRCNDPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C2C(C(C/C(=C\CC1)/C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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